molecular formula C7H6O4S5 B11627612 ({5-[(Carboxymethyl)thio]-2-thioxo-1,3-dithiol-4-yl}thio)acetic acid

({5-[(Carboxymethyl)thio]-2-thioxo-1,3-dithiol-4-yl}thio)acetic acid

Cat. No.: B11627612
M. Wt: 314.5 g/mol
InChI Key: BHNWNFVBUKSDKL-UHFFFAOYSA-N
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Description

({5-[(Carboxymethyl)thio]-2-thioxo-1,3-dithiol-4-yl}thio)acetic acid: is a complex organic compound characterized by its unique structure, which includes multiple sulfur atoms and a carboxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({5-[(Carboxymethyl)thio]-2-thioxo-1,3-dithiol-4-yl}thio)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the dithiolane ring, followed by the introduction of the carboxymethyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

({5-[(Carboxymethyl)thio]-2-thioxo-1,3-dithiol-4-yl}thio)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo groups to thiol groups.

    Substitution: The carboxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

({5-[(Carboxymethyl)thio]-2-thioxo-1,3-dithiol-4-yl}thio)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein modifications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ({5-[(Carboxymethyl)thio]-2-thioxo-1,3-dithiol-4-yl}thio)acetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to modifications that affect the protein’s function. This interaction can influence various cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dithiolane derivatives and thioxo compounds, such as:

    Dithiolane-3-thione: A compound with a similar dithiolane ring structure.

    Thioacetic acid: A simpler compound with a thioxo group.

Uniqueness

({5-[(Carboxymethyl)thio]-2-thioxo-1,3-dithiol-4-yl}thio)acetic acid is unique due to its combination of a dithiolane ring and a carboxymethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H6O4S5

Molecular Weight

314.5 g/mol

IUPAC Name

2-[[5-(carboxymethylsulfanyl)-2-sulfanylidene-1,3-dithiol-4-yl]sulfanyl]acetic acid

InChI

InChI=1S/C7H6O4S5/c8-3(9)1-13-5-6(14-2-4(10)11)16-7(12)15-5/h1-2H2,(H,8,9)(H,10,11)

InChI Key

BHNWNFVBUKSDKL-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)SC1=C(SC(=S)S1)SCC(=O)O

Origin of Product

United States

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